4-tert-Butylcalix[4]arene

Catalog No.
S751999
CAS No.
60705-62-6
M.F
C44H56O4
M. Wt
648.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylcalix[4]arene

CAS Number

60705-62-6

Product Name

4-tert-Butylcalix[4]arene

IUPAC Name

5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol

Molecular Formula

C44H56O4

Molecular Weight

648.9 g/mol

InChI

InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3

InChI Key

NVKLTRSBZLYZHK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O

Host-Guest Chemistry

One of the most prominent research areas involving 4-tBCA is host-guest chemistry. Its cavity structure allows it to encapsulate various guest molecules within its core, creating inclusion complexes. This ability has been explored for diverse applications, including:

  • Molecular recognition and sensing: 4-tBCA derivatives with tailored functionalities can selectively bind specific guest molecules, enabling the development of sensors for various targets.
  • Drug delivery and encapsulation: 4-tBCA can encapsulate drugs and protect them from degradation, facilitating targeted drug delivery and controlled release.
  • Catalysis: 4-tBCA can act as a host for catalysts, influencing their activity and selectivity by providing a confined environment for guest molecules to interact.

Material Science Applications

-tBCA's rigid structure and tunable functionalities make it a valuable building block for various materials:

  • Liquid crystals: 4-tBCA derivatives can exhibit liquid crystalline behavior, finding potential applications in displays and optical devices.
  • Nanoporous materials: 4-tBCA can be used to create porous materials with controlled pore sizes and functionalities, useful for separation, catalysis, and sensing applications.
  • Organic electronics: 4-tBCA derivatives can be incorporated into organic electronics devices like field-effect transistors and organic light-emitting diodes due to their specific electronic properties.

Other Research Areas

Beyond the aforementioned applications, 4-tBCA is being explored in various other research areas, including:

  • Biomedical applications: Exploring the potential of 4-tBCA derivatives for drug delivery, bioimaging, and diagnostics.
  • Environmental applications: Investigating the use of 4-tBCA for pollutant removal and sensing.

4-tert-Butylcalix arene is a member of the calixarene family, characterized by its unique bowl-shaped structure formed by four phenolic units linked through methylene bridges. The tert-butyl groups at the para positions enhance its solubility and steric bulk, which significantly influences its chemical behavior and interaction capabilities. This compound is represented by the molecular formula C44H56O4C_{44}H_{56}O_{4} and is known for its ability to form complexes with various metal ions due to its cavity-like structure, making it a versatile platform in supramolecular chemistry .

, primarily involving coordination with metal ions. It can act as a ligand, binding to paramagnetic transition metals and lanthanides, which allows for the formation of metalloligands that exhibit interesting structural and magnetic properties. The coordination chemistry of this compound has been extensively studied, revealing trends in complex formation based on varying reactants and conditions .

Additionally, 4-tert-butylcalix arene can undergo functionalization reactions to introduce different substituents, which can modify its properties and expand its application potential .

Research indicates that 4-tert-butylcalix arene exhibits notable biological activities, including antimicrobial properties. Its ability to form complexes with various ions can enhance its efficacy in biological systems. Studies have shown that certain derivatives of calix arenes can influence cellular processes and may have potential applications in drug delivery systems due to their selective binding capabilities .

The synthesis of 4-tert-butylcalix arene typically involves the reaction of phenol derivatives with formaldehyde in the presence of a base. A common method includes:

  • Reagents:
    • p-tert-butylphenol
    • Formaldehyde
    • Sodium hydroxide as a catalyst.
  • Procedure:
    • The phenolic compound is mixed with formaldehyde and sodium hydroxide.
    • The reaction mixture is heated under controlled conditions.
    • The resulting product is purified through crystallization or chromatography .

Alternative synthetic routes may include modifications to introduce specific functional groups or to create derivatives with enhanced properties .

4-tert-Butylcalix arene finds applications across various fields:

  • Supramolecular Chemistry: Used as a building block for creating complex molecular architectures.
  • Analytical Chemistry: Employed as a selective receptor for ions and small molecules in sensor applications.
  • Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its ability to encapsulate therapeutic agents.
  • Environmental Science: Utilized in the extraction and detection of pollutants from water sources .

Interaction studies involving 4-tert-butylcalix arene focus on its binding affinities with different ions and small organic molecules. These interactions are crucial for understanding its role in selective ion recognition and sensing applications. For instance, it has been shown to selectively bind alkali and alkaline earth metal ions, which can be exploited in sensor design . Furthermore, studies have explored how modifications to the calixarene structure affect these interactions, providing insights into designing more efficient receptors .

Several compounds are structurally similar to 4-tert-butylcalix arene, each possessing unique properties:

CompoundStructure TypeUnique Features
p-tert-ButylthiacalixareneThiacalixareneContains sulfur atoms; different binding properties.
Calix areneCalixareneThree phenolic units; smaller cavity size.
Calix areneCalixareneFive phenolic units; larger cavity size.
p-tert-PentylcalixareneCalixareneDifferent alkyl substituent; affects solubility.

The uniqueness of 4-tert-butylcalix arene lies in its specific steric hindrance provided by the tert-butyl groups, which enhances solubility and influences complexation behavior compared to other calixarenes . Its ability to form stable complexes with various metal ions further distinguishes it within this class of compounds.

XLogP3

13

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60705-62-6

Wikipedia

4-tert-Butylcalix[4]arene

Dates

Modify: 2023-08-15

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